4-[(4-Ethenylphenyl)methoxy]butan-1-OL
Description
4-[(4-Ethenylphenyl)methoxy]butan-1-OL is a substituted butanol derivative featuring a para-ethenylphenyl methoxy group. This structure combines a hydrophilic alcohol moiety with an aromatic ether group, making it a versatile intermediate in organic synthesis and polymer chemistry. Its ethenyl group offers reactivity for cross-linking or polymerization, while the hydroxyl group enables hydrogen bonding and solubility modulation.
Properties
CAS No. |
92035-97-7 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-[(4-ethenylphenyl)methoxy]butan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-2-12-5-7-13(8-6-12)11-15-10-4-3-9-14/h2,5-8,14H,1,3-4,9-11H2 |
InChI Key |
ZCVDFTDKYCFDBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties relative to 4-[(4-Ethenylphenyl)methoxy]butan-1-OL:
Key Comparisons :
Reactivity :
- The ethenyl group in this compound enables participation in radical or ionic polymerization, as seen in its polymer derivative (CAS 1979945-25-9) . In contrast, methoxy-substituted analogs (e.g., 4-(4-methoxyphenyl)butan-1-OL) lack this reactivity but exhibit higher stability and solubility .
- Alkyne-containing analogs (e.g., 1-methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene) show distinct reactivity for cycloaddition reactions, unlike the ethenyl group .
Solubility and Polarity: The ethenyl group imparts hydrophobicity, reducing aqueous solubility compared to methoxy or benzyloxy analogs. For example, 4-(4-methoxyphenyl)butan-1-OL has demonstrated miscibility in methanol and dichloromethane, whereas the ethenyl variant may require nonpolar solvents . Bis-benzyloxy analogs (e.g., ATB1095) exhibit increased steric hindrance and lipophilicity, limiting their use in aqueous-phase reactions .
Synthetic Utility: The synthesis of this compound likely involves etherification and hydroxyl protection strategies, similar to MEM (methoxyethoxymethyl) group installations in . However, the ethenyl group may necessitate milder conditions to avoid premature polymerization . Methoxy-substituted analogs are typically synthesized via acid-catalyzed esterification or nucleophilic substitution, as shown in the preparation of methyl 4-(3,4-dimethoxyphenyl)butanoate .
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